Cas no 17364-19-1 (()-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide)

()-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide structure
17364-19-1 structure
Product Name:()-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide
CAS No:17364-19-1
MF:C26H54NO7P
MW:523.683229923248
CID:1363321
PubChem ID:86556
Update Time:2025-04-20

()-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide Chemical and Physical Properties

Names and Identifiers

    • ()-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide
    • (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide
    • 2-hydroxy-3-(octadecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
    • (2-hydroxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethylphosphate
    • PD026710
    • EINECS 241-397-2
    • SY073905
    • 17364-19-1
    • 2-Hydroxy-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • LPC 18:0
    • SCHEMBL8530885
    • (2-hydroxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
    • Choline, hydroxide, dihydrogen phosphate, inner salt, 3-ester with 1-monostearin
    • 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, hydroxide,inner salt, 4-oxide
    • BCP32170
    • 2-Lysophosphatidylcholine
    • 1-Stearoyl-2-lyso-sn-glycero-3-PC
    • MFCD00050427
    • 5655-17-4
    • 1-Stearoyl-sn-glycero-3-phosphocholine;L-A-lysophosphatidylcholine,stearoyl
    • J-012578
    • Stearoyl alpha-lysolecithin
    • NS00073992
    • 1-Stearoyllysophosphatidylcholine
    • Stearoyl lysolecithin
    • 1-Stearoyl-2-hydroxy-sn-glycero-3-PC
    • DTXSID80938413
    • Choline, phosphate, 3-ester with 1-monostearin
    • IHNKQIMGVNPMTC-UHFFFAOYSA-N
    • Inchi: 1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3
    • InChI Key: IHNKQIMGVNPMTC-UHFFFAOYSA-N
    • SMILES: P(=O)([O-])(OCC(COC(CCCCCCCCCCCCCCCCC)=O)O)OCC[N+](C)(C)C

Computed Properties

  • Exact Mass: 523.36402
  • Monoisotopic Mass: 523.364
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 26
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 105.12
  • LogP: 6.43000
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